

Chiral Synthesis of Oxazolidinone Core Structures: Application Notes and Protocols

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Compound of Interest

Compound Name: Ozolinone

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This document provides detailed application notes and experimental protocols for the chiral synthesis of oxazolidinone core structures, a pivotal scaffold in medicinal chemistry. The oxazolidinone ring is a key component of several clinically important drugs, most notably the antibiotic Linezolid. The stereochemistry of this core is crucial for its biological activity, making enantioselective synthesis a critical aspect of its development.

Introduction

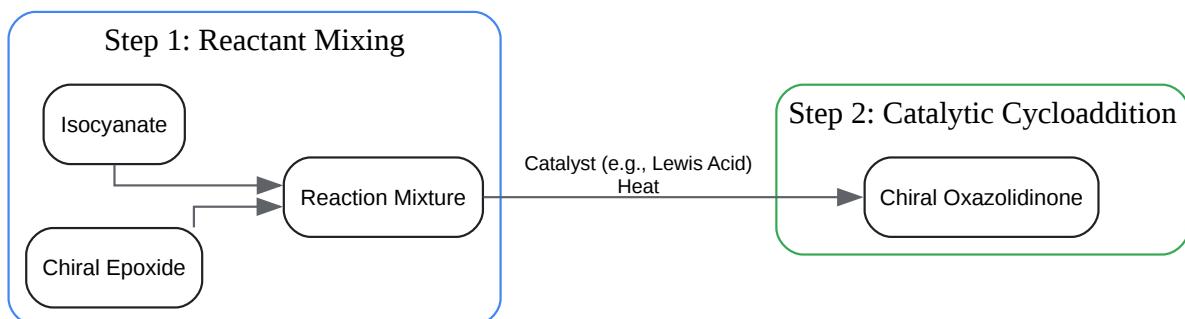
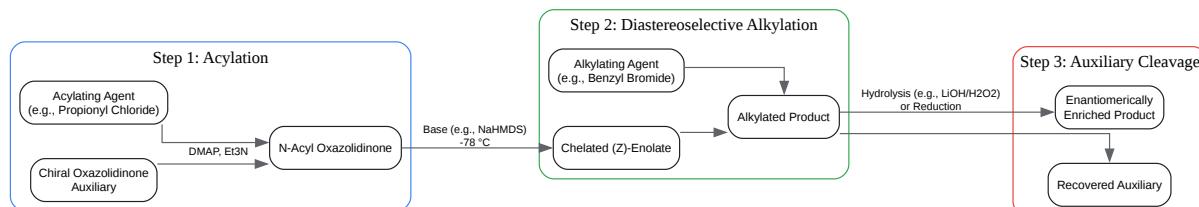
Oxazolidin-2-ones are five-membered heterocyclic compounds that have garnered significant attention in synthetic and medicinal chemistry. Their rigid structure and the presence of stereogenic centers make them valuable chiral auxiliaries and important pharmacophores. This document outlines three primary strategies for the chiral synthesis of oxazolidinone cores: the use of Evans' chiral auxiliaries, synthesis from chiral epoxides, and synthesis from readily available chiral amino acids. Additionally, the mechanism of action of oxazolidinone antibiotics is discussed and visualized.

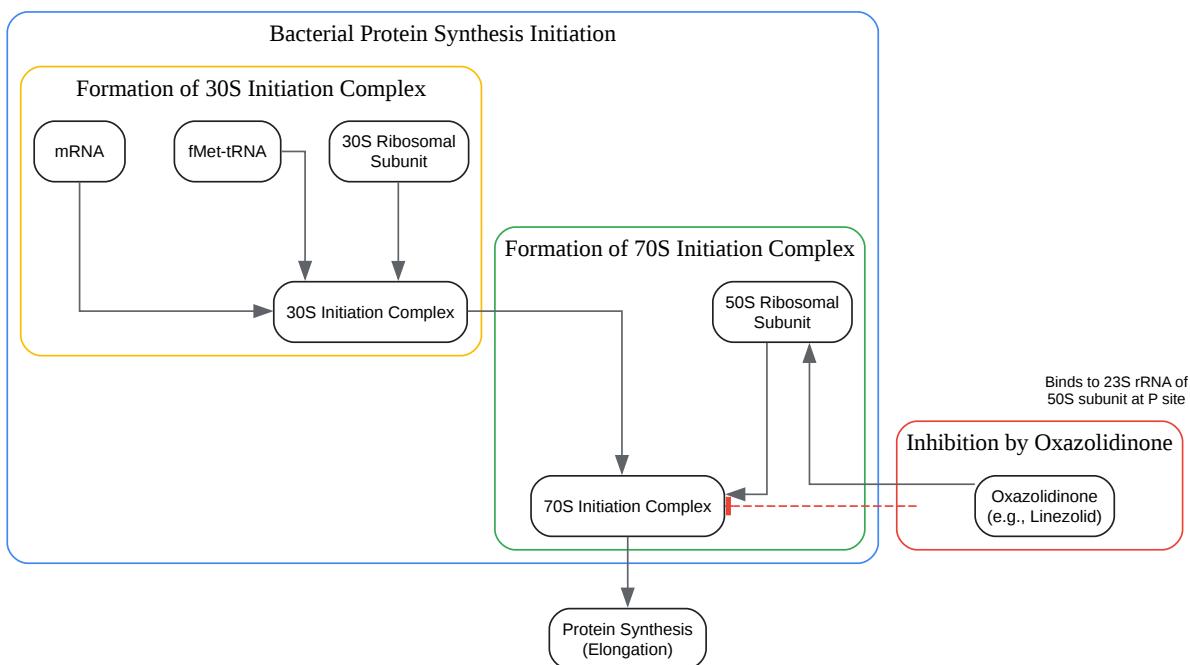
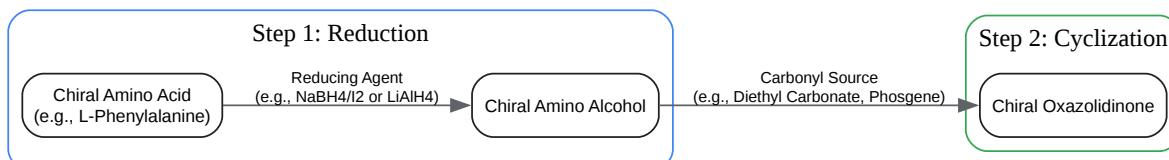
I. Evans' Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral oxazolidinones as auxiliaries, pioneered by David A. Evans, is a cornerstone of asymmetric synthesis. This method allows for the highly diastereoselective alkylation and

aldol reactions of N-acyl oxazolidinones. The chiral auxiliary is subsequently removed to yield the enantiomerically enriched product.

Experimental Workflow: Evans' Asymmetric Alkylation





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